molecular formula C31H31N5O2S B2364986 5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028770-72-0

5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one

Katalognummer B2364986
CAS-Nummer: 1028770-72-0
Molekulargewicht: 537.68
InChI-Schlüssel: FVDZKYCMKQWCDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C31H31N5O2S and its molecular weight is 537.68. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

H1-Antihistaminic Activity

  • Alagarsamy and Parthiban (2013) synthesized a series of novel compounds including those similar to the queried compound, which showed significant in vivo H1-antihistaminic activity on conscious guinea pigs. One of the compounds from this series emerged as highly active, offering protection from histamine-induced bronchospasm with negligible sedation, suggesting potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Synthesis and Functionalization

  • Bodtke et al. (2007) discussed the preparation of pharmacologically relevant 5-thioxo-6H-imidazo[1,2-c]quinazolines by sequential reactions, highlighting the synthesis process and functionalization possibilities for compounds similar to the queried chemical (Bodtke et al., 2007).

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

  • Chern et al. (1993) synthesized a series of compounds, including 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, that showed high binding affinity for alpha 1-adrenoceptors. These compounds were evaluated as alpha-antagonists and antihypertensive agents, indicating their potential medical application (Chern et al., 1993).

Antiviral Activity

  • Golankiewicz et al. (1995) synthesized imidazo[1,5-a]-1,3,5-triazine derivatives, closely related to the queried compound, and examined their inhibitory effects on the replication of ortho- and paramyxoviruses. The study found that certain compounds exhibited specific inhibitory properties against these viruses (Golankiewicz et al., 1995).

Anti-Inflammatory Activity

  • Rajput and Singhal (2013) synthesized newer quinazolinone analogs and tested them for anti-inflammatory and analgesic activities. These compounds, related to the queried chemical, demonstrated potential therapeutic effects (Rajput & Singhal, 2013).

Antimicrobial Activities

  • Yan et al. (2016) synthesized novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety and evaluated their antimicrobial activities. Some compounds showed good inhibitory effects against various microbial strains, indicating potential for use in antimicrobial therapies (Yan et al., 2016).

Anticancer Activity

  • Konovalenko et al. (2022) conducted a comparative analysis of the anticancer activity of isoquinolines with various heteroaromatic substituents, including imidazoquinazolines. This study contributes to understanding the potential anticancer applications of compounds similar to the queried chemical (Konovalenko et al., 2022).

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only. Buyers assume responsibility to confirm product identity and/or purity .

Eigenschaften

IUPAC Name

5-[(4-methylphenyl)methylsulfanyl]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O2S/c1-22-11-13-23(14-12-22)21-39-31-33-26-10-6-5-9-25(26)29-32-27(30(38)36(29)31)15-16-28(37)35-19-17-34(18-20-35)24-7-3-2-4-8-24/h2-14,27H,15-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDZKYCMKQWCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.